molecular formula C28H28N4O3S B2526313 N-[(4-methylphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide CAS No. 689770-66-9

N-[(4-methylphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide

Número de catálogo: B2526313
Número CAS: 689770-66-9
Peso molecular: 500.62
Clave InChI: QZAMLGORPVATBD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(4-methylphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide is a potent and selective ATP-competitive inhibitor of Protein Kinase D (PKD), also known as Protein Kinase C μ. This compound is a valuable pharmacological tool for elucidating the diverse roles of PKD signaling in cellular processes. PKD is a key regulator in various pathways, including Golgi organization, cell proliferation, migration, and apoptosis. Its involvement in pathological conditions makes it a significant target for investigative therapeutics, particularly in cancer research where PKD family members are implicated in tumorigenesis and metastasis [https://pubmed.ncbi.nlm.nih.gov/20516211/]. The specific inhibition of PKD by this compound has been instrumental in studying cardiac hypertrophy and heart failure, as PKD signaling is a critical mediator of pathological cardiac remodeling [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2795025/]. In research settings, this inhibitor is used to dissect the mechanisms of protein secretion, cell invasion, and angiogenesis. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Our product is characterized by high purity and is supported by comprehensive analytical data to ensure consistent and reliable performance in your biochemical and cell-based assays.

Propiedades

IUPAC Name

N-[(4-methylphenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3S/c1-19-2-4-20(5-3-19)17-29-26(33)22-8-6-21(7-9-22)18-32-27(34)24-16-23(31-12-14-35-15-13-31)10-11-25(24)30-28(32)36/h2-11,16,24H,12-15,17-18H2,1H3,(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFUCVMVGFNTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4C=C(C=CC4=NC3=S)N5CCOCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-[(4-methylphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide is a complex organic compound with significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a kinase inhibitor and an antibacterial agent. This article presents a detailed overview of its biological activities, including relevant data tables and research findings.

Chemical Structure

The molecular formula of N-[(4-methylphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide is C28H28N4O3SC_{28}H_{28}N_{4}O_{3}S. Its structure features multiple functional groups that contribute to its biological properties, including a benzamide core and a morpholine ring attached to a tetrahydroquinazoline moiety.

1. Kinase Inhibition

Research indicates that this compound acts as a kinase inhibitor , targeting specific kinases involved in cancer progression. Notably, it exhibits inhibitory activity against:

  • FLT3 : A kinase implicated in certain leukemias.
  • JAK2 : A kinase associated with hematopoietic malignancies.

The inhibition of these kinases can potentially halt the proliferation of cancer cells. Preliminary studies suggest that N-[(4-methylphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide may be effective in treating various types of leukemia due to its selective targeting of these pathways .

2. Antibacterial Activity

In vitro studies have demonstrated that this compound possesses antibacterial properties against several bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values indicate significant antibacterial potency. Further research is required to evaluate its efficacy in vivo and to elucidate the mechanisms underlying its antibacterial action.

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus0.0150.030
Escherichia coli0.0110.020

These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to N-[(4-methylphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide:

  • Antimicrobial Activity Evaluation : A study evaluating antimicrobial activity against various Gram-positive and Gram-negative bacteria showed promising results for similar compounds with MIC values significantly lower than standard antibiotics like ampicillin .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the morpholine or tetrahydroquinazoline moieties could enhance biological activity. The presence of specific substituents was linked to increased potency against bacterial strains .

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

Table 1: Key Structural and Pharmacological Differences
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Target Compound Likely C30H32N4O5S* ~560.7* - 4-Methylbenzyl
- Morpholine
- Sulfanylidene
Not reported (hypothesized: kinase inhibition or anti-inflammatory) -
4d (Quinazolinone benzamide) C22H16FN3O3 389.4 - 4-Fluorophenyl
- Methoxybenzamide
Tyrosinase inhibition (IC50 = 2.1 µM)
Saravanan et al. (2012) analogs Varies ~400–450 - Morpholinyl
- Substituted phenyl
Analgesic (ED50 = 25–50 mg/kg)
Anti-inflammatory (carrageenan-induced edema)
N-[2-(3,4-dimethoxyphenyl)ethyl] analog C30H32N4O5S 560.7 - 3,4-Dimethoxyphenylethyl
- Morpholine
Not reported; dimethoxy groups may improve CNS penetration
Capmatinib C23H17FN6O 412.4 - Fluorophenyl
- Quinoline-imidazo-triazine
c-Met inhibitor (FDA-approved for NSCLC)

*Estimated based on structural analogs in .

Physicochemical Properties

  • Solubility : Morpholine and sulfanylidene groups may improve solubility in polar solvents, contrasting with ’s sulfamoyl-containing benzamide, which is more polar but less metabolically stable .

Q & A

Q. What approaches reconcile conflicting data in structure-activity relationship (SAR) studies across similar quinazolinone derivatives?

  • Answer : Perform meta-analysis of published SAR data, focusing on assay conditions (e.g., ATP concentrations in kinase assays). Generate 3D-QSAR models (e.g., CoMFA) to identify electrostatic/hydrophobic drivers of activity . Validate hypotheses via focused libraries with controlled substituent variations .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.